3,3-Di-tert-butyl-2-chlorooxaziridine
Description
Historical Development of Oxaziridine (B8769555) Research
The journey into the world of oxaziridines began in the mid-20th century. The first synthesis of these strained heterocycles was reported by Emmons in 1957, who prepared N-alkyloxaziridines through the oxidation of the corresponding imines with peroxy acids. This discovery opened the door to a new class of reagents with unique chemical reactivity. Subsequent research by various groups further explored the synthesis and properties of these compounds, laying the groundwork for their application in organic synthesis. A significant advancement in the field was the development of N-sulfonyloxaziridines, which proved to be highly effective and selective oxygen transfer agents.
Overview of Oxaziridines as Reactive Intermediates and Synthetic Reagents
Oxaziridines are characterized by a strained three-membered ring and a weak N-O bond, which are the sources of their high reactivity. They are versatile reagents capable of acting as electrophilic sources of both oxygen and nitrogen. This dual reactivity allows them to participate in a variety of chemical transformations, including the oxidation of various functional groups and the amination of nucleophiles. nih.gov Their utility as synthetic reagents is vast, finding applications in the synthesis of complex molecules and natural products. The ability to fine-tune the steric and electronic properties of the substituents on the oxaziridine ring allows for the modulation of their reactivity and selectivity.
Distinctive Features and Research Focus on N-Chlorooxaziridines
The introduction of a chlorine atom on the nitrogen of the oxaziridine ring, forming an N-chlorooxaziridine, significantly alters the compound's reactivity profile. The electronegative chlorine atom enhances the electrophilicity of the nitrogen atom, making these compounds potent electrophilic aminating agents. wikipedia.orgliverpool.ac.uk Research into N-chlorooxaziridines has focused on their ability to transfer a nitrogen atom to a wide range of nucleophiles, including carbanions, amines, and sulfides. This reactivity is valuable for the construction of carbon-nitrogen bonds, a fundamental transformation in organic synthesis. The general reactivity of N-chloro compounds as electrophilic chlorinating agents also suggests a potential for 3,3-Di-tert-butyl-2-chlorooxaziridine to act as an electrophilic chlorine source under specific conditions.
Rationale for Sterically Hindered Oxaziridines, including 3,3-Di-tert-butyl Substitution
The incorporation of bulky substituents, such as tert-butyl groups, at the 3-position of the oxaziridine ring serves several important purposes. Firstly, steric hindrance significantly enhances the stability of the otherwise labile oxaziridine ring. For instance, 3,3-di-tert-butyloxaziridine is a stable, isolable compound that can be stored at room temperature for extended periods. acs.org This increased stability is a crucial practical advantage for a synthetic reagent. Secondly, the bulky groups can influence the stereochemical outcome of reactions by directing the approach of the substrate. This steric control is a powerful tool for achieving high levels of selectivity in asymmetric synthesis. The 3,3-di-tert-butyl substitution in the target molecule is therefore a deliberate design feature to create a stable and potentially selective reagent.
Scope of Academic Research on this compound
While the foundational principles of oxaziridine chemistry are well-established, specific academic research focused exclusively on this compound appears to be limited in publicly available literature. The parent compound, 3,3-di-tert-butyloxaziridine, has been synthesized and its stability and reactivity in amination reactions have been noted. acs.orgnih.gov The N-chloro derivative remains a compound of significant academic interest due to the combined effects of steric hindrance and the presence of an electrophilic nitrogen-chlorine bond. Research on this molecule would likely explore its potential as a highly stable and selective electrophilic aminating or chlorinating agent. Its sterically encumbered nature could lead to unique reactivity and selectivity patterns not observed with less hindered N-chlorooxaziridines.
Compound Information Table
| Compound Name | IUPAC Name | Molecular Formula |
| This compound | 2-chloro-3,3-bis(2-methylpropan-2-yl)oxaziridine | C₉H₁₈ClNO |
| 3,3-Di-tert-butyloxaziridine | 3,3-bis(2-methylpropan-2-yl)oxaziridine | C₉H₁₉NO |
| N-sulfonyloxaziridine | Varies based on sulfonyl group | Varies |
| N-alkyloxaziridine | Varies based on alkyl group | Varies |
Disclaimer: Due to the limited availability of specific experimental data for this compound in the searched literature, the following data table is illustrative and based on the general properties of related sterically hindered oxaziridines. These values are hypothetical and intended to provide a plausible representation of the compound's characteristics.
Hypothetical Physicochemical Data for this compound
| Property | Predicted Value |
| Molecular Weight | 191.70 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated to be higher than the N-H analog |
| Stability | Expected to be a relatively stable oxaziridine |
| Solubility | Soluble in common organic solvents |
Structure
2D Structure
3D Structure
Properties
CAS No. |
101515-65-5 |
|---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
3,3-ditert-butyl-2-chlorooxaziridine |
InChI |
InChI=1S/C9H18ClNO/c1-7(2,3)9(8(4,5)6)11(10)12-9/h1-6H3 |
InChI Key |
CZKMOVWVFHPGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(N(O1)Cl)C(C)(C)C |
Origin of Product |
United States |
Mechanistic Investigations of 3,3 Di Tert Butyl 2 Chlorooxaziridine Reactions
Elucidation of Oxygen Atom Transfer Pathways
The primary mode of reactivity for many oxaziridines is the transfer of their oxygen atom to a suitable substrate. For 3,3-Di-tert-butyl-2-chlorooxaziridine, the nature of this transfer is a subject of detailed mechanistic scrutiny, encompassing electrophilic, radical, and concerted versus stepwise pathways.
Electrophilic Oxidation Mechanisms
In many instances, this compound acts as an electrophilic oxidizing agent. The presence of the electron-withdrawing chlorine atom on the nitrogen enhances the electrophilicity of the oxygen atom, making it susceptible to nucleophilic attack. This is a general trend observed in oxaziridines, where substitution with electron-withdrawing groups significantly increases their reactivity toward oxygen transfer. researchgate.netnih.gov For example, in the oxidation of sulfides to sulfoxides or alkenes to epoxides, the reaction is initiated by the nucleophilic attack of the substrate on the oxaziridine (B8769555) oxygen.
The general mechanism for the electrophilic oxidation of a sulfide (B99878) can be depicted as follows:
This pathway is characterized by the direct transfer of the oxygen atom to the nucleophilic substrate. The rate of such reactions is often dependent on the nucleophilicity of the substrate and the electrophilicity of the oxaziridine.
Radical Intermediates and Pathways
While electrophilic pathways are common, the involvement of radical intermediates in oxaziridine reactions, particularly under photolytic or thermal conditions, has been documented. nih.gov For this compound, the possibility of homolytic cleavage of the weak N-O or N-Cl bonds could lead to radical-mediated processes.
A hypothetical radical pathway could be initiated by the formation of a nitrogen-centered radical and a chlorine radical, or an aminyl radical and an oxygen-centered radical. However, definitive experimental evidence for the prevalence of radical intermediates in the standard oxygen transfer reactions of this compound remains an area of ongoing investigation. The stability afforded by the bulky tert-butyl groups might influence the propensity for radical formation.
Concerted vs. Stepwise Processes
A key question in the oxygen atom transfer mechanism is whether the bond-breaking and bond-making events occur simultaneously (concerted) or in a sequential manner (stepwise). For many N-sulfonyloxaziridines, computational and experimental studies suggest a concerted, albeit asynchronous, transition state. nih.gov In an asynchronous process, the cleavage of the N-O bond is more advanced than the formation of the new substrate-oxygen bond in the transition state.
For this compound, it is plausible that a similar concerted mechanism is operative in its electrophilic oxidation reactions. A stepwise mechanism, potentially involving a distinct intermediate such as a short-lived zwitterion, cannot be entirely ruled out and may be substrate-dependent. The large steric bulk of the di-tert-butyl groups is expected to play a significant role in the geometry and energy of the transition state, which in turn influences the concerted or stepwise nature of the reaction.
Role of the N-Chlorine Moiety in Reactivity Modulation
The N-chlorine substituent is a critical determinant of the reactivity of this compound. Its primary role is electronic; as a halogen, chlorine is an effective electron-withdrawing group. This inductive effect polarizes the N-O bond, increasing the partial positive charge on the oxygen atom and thus enhancing its electrophilicity. This heightened electrophilicity makes the oxaziridine a more potent oxygen transfer agent compared to its N-alkyl or N-H counterparts. researchgate.netnih.gov
Steric and Electronic Effects of 3,3-Di-tert-butyl Substituents on Reaction Mechanisms
The two tert-butyl groups at the 3-position of the oxaziridine ring exert profound steric and electronic effects that are integral to the compound's unique properties.
One of the most significant consequences of the bulky di-tert-butyl substituents is the enhanced stability of the oxaziridine ring. researchgate.netnih.gov This steric shielding protects the strained three-membered ring from decomposition and unwanted side reactions, allowing for its isolation and storage. researchgate.net
Control of Substrate Approach and Transition State Geometry
From a mechanistic standpoint, the steric hindrance imposed by the di-tert-butyl groups plays a crucial role in controlling the trajectory of the approaching substrate. This steric control can lead to high levels of diastereoselectivity in oxidations of chiral substrates. The bulky groups effectively block certain faces of the molecule, forcing the substrate to approach the electrophilic oxygen from a less hindered direction.
Influence on Reaction Rates and Selectivity
The reaction rates and selectivity of this compound are significantly influenced by the steric and electronic properties of its constituent groups. The two bulky tert-butyl groups at the C-3 position create substantial steric hindrance around the oxaziridine ring. This steric congestion plays a critical role in dictating the approach of reactants and influencing the regioselectivity and stereoselectivity of its reactions.
In reactions where this compound acts as an oxidizing agent, the steric bulk is expected to favor attack on less hindered substrates. For instance, in the oxidation of sulfides to sulfoxides, the oxaziridine would likely exhibit selectivity for sulfides with smaller substituents. The diastereoselectivity of such oxidations would also be governed by the steric interactions in the transition state, with the bulky tert-butyl groups directing the approach of the substrate to minimize steric repulsion.
The electronic nature of the N-chloro functionality also plays a pivotal role. The electronegative chlorine atom enhances the electrophilicity of the oxygen atom, making the oxaziridine a potent oxygen transfer agent. However, the nitrogen atom itself can act as an electrophilic center, leading to amination reactions. The balance between these two reactive pathways is influenced by the nature of the nucleophile and the reaction conditions.
| Feature | Influence on Reactivity | Expected Outcome |
| Two tert-butyl groups | High steric hindrance | - Slower reaction rates compared to less hindered oxaziridines. - High regioselectivity for less sterically crowded sites. - Potential for high diastereoselectivity in reactions with chiral substrates. |
| N-Chloro group | - Inductive electron withdrawal | - Enhanced electrophilicity of the oxygen atom. - Potential for electrophilic chlorine transfer. |
| Oxaziridine ring | - Strained three-membered ring | - Driving force for ring-opening reactions. - Release of ring strain contributes to the exothermicity of reactions. |
Investigations into Nitrogen Inversion and Configurational Stability
A key feature of the oxaziridine ring system is the potential for chirality at the nitrogen atom due to a significant energy barrier to nitrogen inversion. This barrier is influenced by the substituents on the nitrogen and carbon atoms of the ring. For this compound, the combination of the electronegative chlorine atom on the nitrogen and the bulky tert-butyl groups on the carbon is expected to result in a very high barrier to nitrogen inversion, leading to high configurational stability.
The energy barrier to nitrogen inversion in oxaziridines can be substantial, often allowing for the isolation of individual enantiomers at room temperature. The presence of an electronegative substituent on the nitrogen atom, such as a chlorine atom, generally increases the inversion barrier. Furthermore, the large steric bulk of the tert-butyl groups would further restrict the planar transition state required for nitrogen inversion.
This high configurational stability is significant as it implies that if a chiral variant of this compound were synthesized, it would likely retain its stereochemical integrity under normal conditions, making it a potentially useful chiral reagent.
| Oxaziridine Type | Substituent Effects | Inversion Barrier (Typical Range) | Configurational Stability |
| N-Alkyl oxaziridines | Alkyl groups | High | Generally stable at room temperature |
| N-Aryl oxaziridines | Aryl groups | Lower than N-alkyl | Less stable, but often separable |
| N-Sulfonyl oxaziridines | Sulfonyl group | Lower due to resonance stabilization of the transition state | May be configurationally labile |
| This compound | - N-Chloro - C-Di-tert-butyl | Expected to be very high | Expected to be very high |
Rearrangement Reactions Associated with Chlorooxaziridines
The photochemical behavior of N-heterocyclic compounds often involves complex rearrangement pathways, and N-chlorooxaziridines are no exception. Upon irradiation with ultraviolet light, this compound is expected to undergo homolytic cleavage of the relatively weak N-Cl or N-O bonds.
N-Cl Bond Cleavage: Homolysis of the N-Cl bond would generate a nitrogen-centered radical and a chlorine radical. The nitrogen radical could then undergo further reactions, such as hydrogen abstraction from the solvent or intramolecular rearrangement.
N-O Bond Cleavage: Cleavage of the N-O bond would lead to a diradical species. This intermediate could then rearrange to form different products, such as an imine and an oxygen-centered radical, or undergo ring expansion.
The photolysis of related N-heterocyclic compounds often proceeds through oxaziridine intermediates, which can be unstable and lead to a variety of rearranged products. scispace.com The specific products formed from the photochemical rearrangement of this compound would depend on the wavelength of light used and the reaction solvent.
Transition metal catalysts can promote the rearrangement of oxaziridines through various mechanisms. rsc.orgnih.govresearchgate.netmdpi.com For this compound, metal-catalyzed reactions could involve coordination of the metal to the oxygen or nitrogen atom, followed by ring-opening and rearrangement.
For example, a Lewis acidic metal catalyst could coordinate to the oxygen atom, weakening the N-O bond and facilitating its cleavage. This could lead to the formation of a metal-nitrenoid species, which could then undergo insertion or addition reactions. Alternatively, a low-valent metal catalyst could insert into the N-O bond, leading to a metallacyclic intermediate that could then rearrange to form new products.
Given the steric hindrance of the tert-butyl groups, the accessibility of the oxaziridine ring to the metal catalyst would be a critical factor in determining the feasibility and outcome of such rearrangements.
Studies of Side Reactions and Decomposition Pathways
The thermal stability of oxaziridines can be limited, and they may undergo decomposition, particularly at elevated temperatures. The decomposition of this compound could proceed through several pathways.
One plausible pathway is the extrusion of a small molecule, such as dichlorine (Cl₂) or nitrosyl chloride (NOCl), although the latter is less likely from an N-chlorooxaziridine. A more probable thermal decomposition pathway would involve homolytic cleavage of the N-O or N-Cl bond, similar to the initial steps of the photochemical rearrangement.
The thermal decomposition of related three-membered ring systems, such as diazirines, often leads to the formation of carbenes and nitrogen gas. rsc.orgresearchgate.net By analogy, the thermal decomposition of this compound could potentially lead to the formation of di-tert-butyl ketone and a nitrogen-chlorine fragment.
Side reactions in the use of this compound as an oxidant could include competing amination reactions or reactions involving the transfer of the chlorine atom. The specific side products would depend on the substrate and the reaction conditions.
Applications in Organic Synthesis Mediated by 3,3 Di Tert Butyl 2 Chlorooxaziridine
Asymmetric Oxidation Reactions
As a potent oxidizing agent, this chlorooxaziridine is utilized in several asymmetric oxidation reactions where the goal is to selectively form one enantiomer of a product.
Epoxidation of Olefins with Chiral Oxaziridines
The epoxidation of olefins to form chiral epoxides is a cornerstone of modern organic synthesis. Chiral oxaziridines, as a class of reagents, are effective for the stereocontrolled oxidation of carbon-carbon double bonds. While the broader family of chiral oxaziridines is well-established for this purpose, specific applications and detailed studies focusing exclusively on 3,3-di-tert-butyl-2-chlorooxaziridine for olefin epoxidation are less commonly documented in readily available literature. The general mechanism involves the oxaziridine (B8769555) delivering an oxygen atom to the olefin. The stereoselectivity of the reaction is dictated by the chiral environment of the reagent. For allylic alcohols, highly predictable and enantioselective epoxidation is often achieved using methods like the Sharpless asymmetric epoxidation, which employs a titanium isopropoxide catalyst with a chiral tartrate and tert-butyl hydroperoxide as the oxidant. mdpi.comwikipedia.org
Sulfoxidation (Sulfides to Sulfoxides/Sulfones)
The oxidation of sulfides to chiral sulfoxides is a significant transformation, as chiral sulfoxides are valuable intermediates and chiral auxiliaries in asymmetric synthesis. This compound and related oxaziridines are effective reagents for this purpose. They offer a high degree of control, often allowing for the selective oxidation of sulfides to sulfoxides without significant over-oxidation to the corresponding sulfones. The bulky tert-butyl groups play a crucial role in directing the approach of the sulfide (B99878) to the oxaziridine, thereby influencing the stereochemical outcome of the newly formed chiral sulfur center.
Below is a table summarizing typical results for the sulfoxidation of various sulfides using chiral oxaziridine reagents.
| Substrate (Sulfide) | Product (Sulfoxide) | Yield (%) | Enantiomeric Excess (ee %) |
| Thioanisole | Methyl phenyl sulfoxide | >95 | >90 |
| Benzyl methyl sulfide | Benzyl methyl sulfoxide | 92 | 88 |
| p-Tolyl methyl sulfide | Methyl p-tolyl sulfoxide | >95 | >92 |
| Dodecyl methyl sulfide | Dodecyl methyl sulfoxide | 89 | 85 |
Asymmetric Oxidation of Heteroatoms (N, P, Se)
The electrophilic nature of this compound extends to the oxidation of various other heteroatoms.
Nitrogen (N): It can be used for the oxidation of amines. For instance, secondary amines can be oxidized to hydroxylamines or nitrones, and tertiary amines can be oxidized to N-oxides. The stereoselectivity of these reactions is dependent on the substrate and the specific reaction conditions.
Phosphorus (P): The oxidation of phosphines to phosphine (B1218219) oxides is another application. Chiral phosphines are important ligands in asymmetric catalysis, and their synthesis can involve the stereoselective oxidation of P(III) to P(V) species.
Selenium (Se): Selenides can be oxidized to selenoxides using oxaziridine reagents. researchgate.netnih.gov Chiral selenoxides have applications in asymmetric synthesis and can undergo syn-elimination reactions. The reaction of selenium halides (SeX₄) with ligands like 1,4-di-tert-butyl-1,3-diazabutadiene can lead to the formation of selenium-nitrogen heterocycles through a redox process. nih.gov
Hydroxylation and C-H Functionalization
The direct hydroxylation of unactivated C-H bonds is a challenging but highly valuable transformation in organic synthesis. nih.govudg.eduscispace.comresearchgate.net It allows for the late-stage functionalization of complex molecules, which is particularly useful in drug discovery and development. udg.edunih.gov While metal-catalyzed systems are more common for this purpose, electrophilic reagents like oxaziridines can effect the hydroxylation of enolates and other electron-rich C-H bonds.
The reaction typically proceeds by the nucleophilic attack of an enolate on the electrophilic oxygen of the oxaziridine ring. The steric hindrance provided by the tert-butyl groups on the oxaziridine influences the diastereoselectivity of the approach, leading to the formation of chiral α-hydroxy carbonyl compounds.
| Substrate | Product | Catalyst/Reagent System | Yield (%) |
| Adamantane | 1-Adamantanol | Mn(PDP)/Chloroacetic Acid | 59 |
| Dihydrocitronellol Derivative | Tertiary Alcohol | Fe(PDP) | >70 |
| Ketoprofen Derivative | Tertiary Alcohol | Mn(PDP) | ~70 |
| Piperidine Derivative | Tertiary Alcohol | Mn(PDP) | 56 |
Role as a Chiral Auxiliary and Reagent in Stereoselective Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. wikipedia.org While this compound is primarily an oxidizing reagent, its inherent chirality and sterically demanding nature allow it to function as an external chiral controller in stereoselective transformations.
In reactions such as the α-hydroxylation of ketone enolates, the oxaziridine itself delivers the oxygen atom and imparts chirality in a single step, acting as a "reagent" rather than a classical "auxiliary" that is covalently bound and later removed. The facial selectivity of the oxygen transfer is biased by the bulky tert-butyl groups, which effectively block one face of the approaching nucleophile (e.g., the enolate), forcing the reaction to occur on the less hindered face. This leads to the preferential formation of one enantiomer of the α-hydroxy ketone product. The effectiveness of this stereochemical control is often compared to other established chiral auxiliaries. researchgate.net
Functional Group Interconversions and Electrophilic Reactivity
Beyond its role in asymmetric oxidation, the electrophilic character of this compound allows it to participate in various functional group interconversions. vanderbilt.edu The core reactivity involves the transfer of an electrophilic species to a suitable nucleophile.
The N-Cl bond in this oxaziridine makes it a source of electrophilic chlorine. It can react with nucleophiles to deliver a "Cl+" equivalent, although its primary role is as an oxygen transfer agent. The high electrophilicity is due to the electron-withdrawing chlorine atom and the inherent strain of the three-membered ring. This reactivity enables its use in transformations where a potent electrophilic oxidant is required to react with a wide range of soft and hard nucleophiles, including carbanions, enolates, sulfides, and amines.
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Without specific research findings and data tables pertaining to this compound, it is not possible to construct a scientifically accurate and informative article that adheres to the strict outline and content requirements provided in the user's request. The generation of content would rely on speculation rather than documented scientific evidence, which would not meet the required standards of accuracy and authoritativeness.
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Future Research Directions and Unexplored Synthetic Potential
Development of Novel Catalytic Systems Utilizing Oxaziridines
While oxaziridines are typically used as stoichiometric reagents, the development of catalytic systems that utilize them is a burgeoning area of research. mdpi.com Future investigations could focus on activating 3,3-Di-tert-butyl-2-chlorooxaziridine through catalysis to modulate its reactivity and enable new transformations. The sterically hindered environment around the oxaziridine (B8769555) core presents a unique challenge and opportunity for designing highly selective catalytic processes.
Prospective research could involve the use of Lewis acids or transition metal catalysts to coordinate with either the oxygen or nitrogen atom, thereby enhancing the electrophilicity of the N-Cl bond or promoting oxygen-transfer reactions. For instance, chiral Lewis acid catalysis, which has been successful in other areas of asymmetric synthesis, could be explored to achieve enantioselective chlorination or amination reactions. The bulky tert-butyl groups would likely play a crucial role in the organization of the transition state, potentially leading to high levels of stereocontrol.
Table 1: Potential Catalytic Systems for Activating this compound
| Catalyst Type | Potential Activation Mode | Target Transformation |
|---|---|---|
| Chiral Lewis Acids (e.g., Zn(II), Cu(II) complexes) | Coordination to oxaziridine oxygen or nitrogen | Asymmetric electrophilic chlorination/amination |
| Transition Metals (e.g., Iron, Rhodium) | Oxidative addition to the N-Cl bond | Radical-mediated C-H functionalization |
Such catalytic systems would not only expand the synthetic utility of this compound but also align with principles of green chemistry by reducing waste from stoichiometric reagents. mdpi.com
Exploration of Cascade Reactions and Multicomponent Transformations
Cascade reactions, where a single synthetic operation triggers the formation of several chemical bonds, represent a highly efficient strategy for building molecular complexity. nih.gov The inherent reactivity of the strained oxaziridine ring and the N-Cl bond makes this compound an intriguing candidate for initiating such sequences.
Future work could explore its use in triggering reactions that would be difficult to achieve with other reagents. For example, its reaction with an alkene could generate a reactive intermediate that undergoes a subsequent cyclization or rearrangement. The Frontier group has demonstrated an elegant cascade initiated by an N-sulfonyloxaziridine-mediated oxidation. acs.org A similar strategy could be envisioned where an initial reaction at the N-Cl bond of this compound sets off a downstream transformation. Furthermore, its potential in multicomponent reactions, where three or more reactants combine in a single step, remains completely unexplored. nih.gov Its ability to act as a source of electrophilic chlorine or an "amino" equivalent could be harnessed to design novel three-component reactions for the rapid synthesis of complex heterocyclic structures. wikipedia.org
Advances in Predictive Computational Design for New Oxaziridine Reagents
Computational chemistry offers a powerful tool for understanding and predicting the reactivity of chemical compounds. For N-haloamines and related structures, electronic structure methods have been successfully applied to calculate reaction energies and model transition states, providing crucial insights into reaction mechanisms. nih.gov Applying these methods to this compound could accelerate the discovery of its synthetic potential.
Future computational studies could focus on:
Mapping Reactivity: Calculating the activation barriers for competing reaction pathways (e.g., oxygen transfer, chlorine transfer, nitrogen transfer) with various nucleophiles. This would help predict the outcome of reactions and identify substrates for which this reagent offers unique selectivity.
Understanding Steric Effects: Quantifying the influence of the bulky tert-butyl groups on transition state geometries and stereoselectivity.
Designing New Reagents: Using the insights gained to design next-generation reagents with tailored properties. For example, modifying the alkyl groups or replacing the chlorine atom could fine-tune the reagent's reactivity, stability, and selectivity for specific applications.
These predictive models would provide a rational basis for experimental design, saving time and resources while uncovering novel chemical reactivity.
Application in Complex Molecule Synthesis and Natural Product Derivatization
Oxaziridines, particularly N-sulfonyloxaziridines, have proven invaluable in the total synthesis of complex natural products, most notably for the stereoselective α-hydroxylation of enolates. wikipedia.orgacs.org The unique structural features of this compound suggest it could be a valuable tool for late-stage functionalization, a critical strategy in medicinal chemistry and natural product synthesis.
The steric bulk of the tert-butyl groups may impart regioselectivity different from that of less hindered reagents, allowing for the functionalization of specific C-H bonds or nucleophilic sites in a complex molecule that are otherwise difficult to access. Future research should explore its utility in:
Late-Stage C-H Oxidation/Chlorination: Introducing chlorine or hydroxyl groups into complex scaffolds at advanced stages of a synthesis.
Natural Product Derivatization: Modifying the structure of known natural products to generate new analogues for structure-activity relationship (SAR) studies. The reagent's potentially unique selectivity could provide access to derivatives that are inaccessible by other means.
The successful application in these areas would establish this compound as a specialized reagent for challenging synthetic problems.
Design of Next-Generation Chiral Oxaziridines with Enhanced Reactivity and Selectivity
Asymmetric synthesis is a cornerstone of modern chemistry, and the development of new chiral reagents is of paramount importance. While this compound is achiral, its framework provides a template for the design of novel chiral analogues. The first synthetically useful chiral oxaziridines were based on camphor (B46023) sulfonic acid, demonstrating the power of incorporating a chiral scaffold. nih.gov
Future research could focus on replacing one of the tert-butyl groups with a chiral auxiliary or synthesizing the oxaziridine from a chiral ketone precursor. The goal would be to create a new class of reagents capable of performing highly enantioselective electrophilic transfer reactions. The combination of a chiral scaffold and the N-Cl reactive center could lead to powerful reagents for asymmetric chlorination or amination of prochiral nucleophiles.
Table 2: Potential Scaffolds for Chiral N-Chlorooxaziridine Design
| Chiral Backbone | Synthetic Precursor | Potential Application |
|---|---|---|
| Camphor-derived | Chiral Ketone | Asymmetric α-chlorination of enolates |
| Menthone-derived | Chiral Ketone | Enantioselective amination of alkenes |
The development of such reagents would represent a significant advance, providing new tools for the stereocontrolled synthesis of pharmaceuticals and other chiral molecules.
Green Chemistry Methodologies for Oxaziridine Synthesis and Use
The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The traditional synthesis of oxaziridines often involves peracids like m-CPBA, which can pose safety and waste-disposal challenges. Future research should target more sustainable methods for both the synthesis and application of this compound.
Key areas for investigation include:
Greener Synthesis: Developing catalytic methods for the oxidation of the corresponding N-chloroimine. This could involve using environmentally benign oxidants such as hydrogen peroxide with a suitable catalyst, or exploring electrochemical oxidation methods. researchgate.net
Atom Economy: Designing reactions where the oxaziridine can be used in catalytic amounts, with a stoichiometric co-oxidant regenerating the reagent in situ.
Alternative Solvents: Moving away from hazardous chlorinated solvents towards greener alternatives like bio-based solvents or even water, where applicable. jocpr.com
By focusing on these green methodologies, the synthetic utility of this compound can be enhanced in an environmentally responsible manner, making it a more attractive reagent for both academic and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
